1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate
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Overview
Description
1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate is an organic compound with a complex structure that includes various functional groups such as cyano, fluoro, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate typically involves multi-step organic reactions. One common approach is the esterification of a suitable precursor with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and recrystallization to obtain the desired purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium cyanide (NaCN) or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The presence of cyano and fluoro groups can enhance the compound’s ability to form hydrogen bonds and electrostatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-Ethyl 5-methyl 2-cyano-3-phenylpentanedioate: Lacks the fluoro group, which may affect its reactivity and biological activity.
1-Ethyl 5-methyl 2-fluoro-3-phenylpentanedioate: Lacks the cyano group, which may influence its chemical properties and applications.
1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylbutanedioate: Has a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate is unique due to the combination of cyano and fluoro groups, which impart distinct reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90428-61-8 |
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Molecular Formula |
C15H16FNO4 |
Molecular Weight |
293.29 g/mol |
IUPAC Name |
1-O-ethyl 5-O-methyl 2-cyano-2-fluoro-3-phenylpentanedioate |
InChI |
InChI=1S/C15H16FNO4/c1-3-21-14(19)15(16,10-17)12(9-13(18)20-2)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |
InChI Key |
CDPLIIVAMRBCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)(C(CC(=O)OC)C1=CC=CC=C1)F |
Origin of Product |
United States |
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